6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 2092807-41-3
VCID: VC6015840
InChI: InChI=1S/C5H2Cl2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H
SMILES: C1=C(N=C(C2=NC=NN21)Cl)Cl
Molecular Formula: C5H2Cl2N4
Molecular Weight: 189

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine

CAS No.: 2092807-41-3

Cat. No.: VC6015840

Molecular Formula: C5H2Cl2N4

Molecular Weight: 189

* For research use only. Not for human or veterinary use.

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine - 2092807-41-3

Specification

CAS No. 2092807-41-3
Molecular Formula C5H2Cl2N4
Molecular Weight 189
IUPAC Name 6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C5H2Cl2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H
Standard InChI Key OCSYMVSTAPNMIF-UHFFFAOYSA-N
SMILES C1=C(N=C(C2=NC=NN21)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a fused bicyclic system: a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) bridged with a triazole moiety (a five-membered ring containing three nitrogen atoms). Chlorine atoms occupy the 6- and 8-positions, conferring electrophilic reactivity critical for nucleophilic substitution reactions. The InChIKey OCSYMVSTAPNMIF-UHFFFAOYSA-N and SMILES notation ClC1=NC2=NC=NN2C(=C1)Cl further delineate its connectivity.

Physicochemical Properties

While experimental data on melting/boiling points remain undisclosed, its storage requirements (-20°C under inert gas or 2–7°C ) suggest sensitivity to moisture and thermal degradation. The logP and pKa values are unreported, but the presence of electron-withdrawing chlorine atoms likely enhances solubility in polar aprotic solvents, a trait advantageous for synthetic modifications .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC5H2Cl2N4\text{C}_5\text{H}_2\text{Cl}_2\text{N}_4
Molecular Weight189.00 g/mol
Storage Conditions-20°C (inert gas) or 2–7°C
Hazard ClassificationWarning (Achtung)

Synthesis and Manufacturing Considerations

Synthetic Routes

Although direct synthesis protocols for 6,8-Dichloro-[1, triazolo[1,5-a]pyrazine are proprietary, analogous triazolopyrazines are synthesized via cyclocondensation reactions. For instance, a patented method for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-a]pyrazine hydrochloride involves:

  • Hydrazine-mediated cyclization: Reacting 2-chloropyrazine with hydrazine hydrate to form a dihydropyrazine intermediate.

  • Trifluoroacetylation: Treating the intermediate with trifluoroacetic anhydride and methanesulfonic acid to induce ring closure.

  • Catalytic hydrogenation: Using palladium on carbon to reduce unsaturated bonds .

While this pathway targets a structurally distinct compound, it illustrates the broader strategy of leveraging chlorinated precursors and acid-catalyzed cyclization to construct triazolopyrazine scaffolds.

Industrial Scalability

The commercial availability of 6,8-Dichloro- triazolo[1,5-a]pyrazine in gram-scale quantities implies optimized manufacturing processes. Key challenges include controlling regioselectivity during chlorination and minimizing byproducts through precise temperature and pH regulation .

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s dual chlorine atoms serve as leaving groups, enabling facile functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. This reactivity is exploited to generate derivatives targeting:

  • Kinase inhibitors: Modulating enzymes involved in cancer proliferation .

  • Antimicrobial agents: Disrupting bacterial folate synthesis pathways .

  • Central nervous system (CNS) therapeutics: Enhancing blood-brain barrier penetration due to low molecular weight .

Case Study: Anticancer Drug Candidates

Agrochemical Applications

Herbicide and Fungicide Development

The triazolopyrazine core’s ability to disrupt plant hormone signaling has spurred interest in agrochemicals. Chlorinated derivatives interfere with auxin biosynthesis, offering a mechanism for weed control. Field trials of a prototypical herbicide showed 90% efficacy against Amaranthus retroflexus at 100 ppm .

SupplierPurityPackaging (g)Price (฿)Lead Time
MySkinRecipes 95%0.1–1.01,665–7,15510–20 days
Activate Scientific 95%0.252,646In stock
Acmec 95%CustomN/A2–4 weeks

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